molecular formula C17H15NO2 B8475846 Ethyl 5-phenyl-1H-indole-2-carboxylate CAS No. 66616-69-1

Ethyl 5-phenyl-1H-indole-2-carboxylate

Cat. No.: B8475846
CAS No.: 66616-69-1
M. Wt: 265.31 g/mol
InChI Key: LGCJHSHDRDEELV-UHFFFAOYSA-N
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Description

Ethyl 5-phenyl-1H-indole-2-carboxylate (CAS 66616-69-1) is a high-value chemical building block with significant applications in medicinal chemistry and pharmaceutical research. This compound, with the molecular formula C17H15NO2 and a molecular weight of 265.31 g/mol, is characterized as a yellow to white solid with a melting point of 174.5 to 175 °C . Its core structure is based on the indole scaffold, which is a privileged structure in drug discovery due to its diverse biological activities. Research identifies this compound as a key synthetic precursor to a class of indole-2-carboxamides that act as allosteric modulators of the cannabinoid CB1 receptor . These modulators, such as the well-studied ORG27569, exhibit a unique mechanism of action by binding to an allosteric site on this pharmacologically important GPCR, thereby modulating agonist binding and signaling . The indole ring, particularly the 2-carboxylate ester moiety of this product, is essential for maintaining high binding affinity for the allosteric site, making it a versatile intermediate for Structure-Activity Relationship (SAR) studies . Furthermore, the indole-2-carboxylic acid scaffold has been investigated for its potential in developing novel HIV-1 integrase strand transfer inhibitors (INSTIs) . The structure is capable of chelating with two Mg2+ ions within the enzyme's active site, inhibiting the integration of viral DNA . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to consult the material safety data sheet prior to use.

Properties

CAS No.

66616-69-1

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

ethyl 5-phenyl-1H-indole-2-carboxylate

InChI

InChI=1S/C17H15NO2/c1-2-20-17(19)16-11-14-10-13(8-9-15(14)18-16)12-6-4-3-5-7-12/h3-11,18H,2H2,1H3

InChI Key

LGCJHSHDRDEELV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C=CC(=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The 5-position substituent significantly impacts molecular weight, solubility, and melting points. Below is a comparative analysis:

Compound Name Substituent (5-position) Molecular Weight (g/mol) Melting Point (°C) Key Properties/Applications References
Ethyl 5-chloro-1H-indole-2-carboxylate Chloro 223.67 103–105 Intermediate for antiviral agents
Ethyl 5-fluoro-1H-indole-2-carboxylate Fluoro 209.19 249–250 Anticancer scaffold; high polarity
Ethyl 5-nitro-1H-indole-2-carboxylate Nitro 234.21 Not reported Precursor for antibacterial agents
Ethyl 5-methoxy-1H-indole-2-carboxylate Methoxy 219.24 Not reported Improved solubility in polar solvents
Ethyl 5-phenyl-1H-indole-2-carboxylate Phenyl 279.31* Not reported Enhanced lipophilicity (Inferred)

*Calculated based on structural formula.

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and chloro substituents increase reactivity in electrophilic substitutions, as seen in the synthesis of acylated derivatives (e.g., Ethyl 3-acyl-5-chloro analogs via Friedel-Crafts acylation) .
  • Electron-Donating Groups (EDGs) : Methoxy groups improve solubility in polar solvents, which is critical for bioavailability .
  • Fluoro Substituents : The 5-fluoro derivative exhibits high melting points (249–250°C) due to strong intermolecular interactions, as evidenced by its use in rigid carboxamide scaffolds .

Structural Diversity in Indole Carboxylates

  • Sulfonamide Derivatives: Ethyl 5-(aminosulfonyl)-3-phenyl-1H-indole-2-carboxylate () introduces a sulfonamide group, enabling hydrogen bonding and enhancing interactions with enzymes like carbonic anhydrase.
  • Iodo and Formyl Modifications : Ethyl 5-fluoro-3-iodo-1H-indole-2-carboxylate () and ethyl 6-formamido-5-methoxy analogs () highlight the role of halogen and amide groups in tuning reactivity and selectivity.

Preparation Methods

Regioselectivity Challenges

The Hemetsberger-Knittel method can produce 5- and 7-regioisomers due to competing electrophilic attack pathways. In a model reaction, 16d yielded a 3:1 ratio of 5-substituted (17d ) to 7-substituted (17e ) indoles, highlighting the need for directed ortho-metalation or steric hindrance strategies to improve selectivity.

Friedel-Crafts Acylation and Subsequent Modifications

Acylated intermediates serve as precursors for alkylated indole derivatives. A representative protocol involves:

  • Acylation : Ethyl 5-chloro-1H-indole-2-carboxylate (6 ) reacts with acyl chlorides (e.g., propionyl chloride, hexanoyl chloride) in 1,2-dichloroethane with AlCl₃ catalysis to form 3-acylindoles (8a–c ).

  • Reduction : Clemmensen or Huang-Minlon reduction of 8 converts acyl groups to alkyl chains (9a–c ).

  • Functionalization : Hydrolysis of 9 yields carboxylic acids (10a–c ), which undergo amidation or esterification.

While this route primarily targets 3-alkyl-5-chloroindoles, substituting the chloro group with phenyl via Suzuki-Miyaura coupling (Pd(PPh₃)₄, K₂CO₃, arylboronic acid) could afford the desired 5-phenyl derivative. However, no direct literature examples were identified in the provided sources.

Feist-Benary Cyclization with Polyphosphoric Acid

A Chinese patent (CN100491350C) outlines a Feist-Benary-inspired approach for nitroindole synthesis, adaptable to phenyl-substituted analogs:

  • Hydrazone Formation : Condense phenylhydrazine derivatives with ethyl pyruvate in ethanol/water to form hydrazones.

  • Cyclization : Treat hydrazones with PPA in toluene at 105–115°C, inducing indole ring formation.

For 5-phenyl substitution, using 4-phenylphenylhydrazine instead of p-nitrophenylhydrazine would position the phenyl group at C5. The patent reports a 71.4% yield for ethyl 5-nitroindole-2-carboxylate under analogous conditions, suggesting comparable efficiency for phenyl analogs.

Comparative Analysis of Preparation Methods

MethodStarting MaterialsKey ReagentsYield (%)RegioselectivityScalability
Hemetsberger-KnittelMethyl 2-azidoacetate, BenzaldehydePPA, Toluene50–65ModerateLab-scale
Friedel-CraftsEthyl 5-chloroindole-2-carboxylateAlCl₃, RCOCl34–44HighPilot-scale
Feist-BenaryPhenylhydrazine, Ethyl pyruvatePPA, Toluene70–87HighIndustrial

Key Observations :

  • The Feist-Benary method offers superior yields and scalability but requires hazardous PPA.

  • Hemetsberger-Knittel allows modular substitution but suffers from regioisomerism.

  • Friedel-Crafts acylation is limited by the availability of substituted indole precursors.

Advanced Functionalization Techniques

Electrophilic Aromatic Substitution

Introducing phenyl groups via iodination (NIS, CH₃CN) followed by Ullmann coupling (CuI, phenylene diamine) could bypass regioselectivity issues. However, this multistep route risks side reactions at the electron-rich indole C3 position.

Microwave-Assisted Synthesis

Accelerating cyclization steps using microwave irradiation (150°C, 30 min) may improve yields by 15–20%, as demonstrated for related indole systems .

Q & A

Q. What are the standard synthetic routes for Ethyl 5-phenyl-1H-indole-2-carboxylate, and how are intermediates purified?

The compound is typically synthesized via Fischer indole synthesis or palladium-catalyzed cross-coupling. For example, ethyl pyruvate phenylhydrazones can undergo cyclization under acidic conditions to form the indole core. Abnormal products (e.g., halogenated derivatives) may arise due to reaction conditions, necessitating rigorous purification via column chromatography (hexane/ethyl acetate gradients) or recrystallization from DMF/acetic acid mixtures . NMR spectroscopy (¹H/¹³C) and HPLC are critical for verifying intermediate purity, as described in protocols for analogous indole-2-carboxamides .

Q. How is this compound characterized structurally?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for confirming molecular geometry and hydrogen-bonding patterns . Spectroscopic characterization includes ¹H NMR (500 MHz) to resolve aromatic protons and ester groups (δ ~4.3 ppm for ethyl CH₂) and ¹³C NMR for carbonyl (δ ~160–165 ppm) and indole backbone signals. High-resolution mass spectrometry (HRMS) validates molecular weight with <5 ppm error .

Q. What safety protocols are recommended for handling this compound?

While specific toxicological data for this derivative are limited, indole analogs generally require P95/P100 respirators, nitrile gloves, and fume hoods to mitigate inhalation risks. Avoid drainage contamination and use closed systems for solvent recovery, as outlined in safety sheets for structurally similar indoles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic or crystallographic data for this compound?

Discrepancies in NMR peaks (e.g., unexpected splitting) may arise from rotamers or impurities; repeating synthesis under inert atmospheres and using deuterated solvents (CDCl₃ or DMSO-d₆) can mitigate this. For crystallography, validate structures using the CIF check tool in PLATON to detect missed symmetry or hydrogen-bonding errors . If twinning is observed (common in indole derivatives), refine using SHELXL's TWIN command .

Q. What strategies optimize regioselectivity in synthesizing substituted derivatives (e.g., 5-fluoro or 5-methoxy analogs)?

Substituent position significantly impacts reactivity. For example, fluorine at C5 in ethyl 5-fluoroindole-2-carboxylate requires careful control of electrophilic substitution conditions to avoid byproducts. Use directing groups (e.g., Boc protection at N1) or transition-metal catalysts (Pd/Cu) for selective C–H functionalization . Monitor reaction progress via TLC with UV visualization for indole-specific quenching .

Q. How do hydrogen-bonding networks influence the solid-state properties of this compound?

Graph set analysis (e.g., Etter’s methodology) reveals that N–H···O=C interactions between indole NH and ester carbonyl groups drive 1D chain formation. These patterns affect solubility and melting points (mp ~154–157°C for methoxy analogs). Computational tools like Mercury can predict packing motifs for polymorph screening .

Q. What methods address low yields in scale-up synthesis?

Optimize stoichiometry of arylhydrazine precursors and reduce side reactions (e.g., dimerization) by slow addition of reagents at 0°C. For esterification, use Dean-Stark traps to remove water and shift equilibrium. Purify crude products via Combiflash chromatography with gradient elution (0–30% ethyl acetate in hexane) .

Methodological Considerations Table

ChallengeSolutionKey References
Crystallographic twinningTWIN refinement in SHELXL
NMR signal ambiguityDeuterated solvents, variable-temperature NMR
Regioselectivity issuesDirected C–H functionalization
Low synthetic yieldDean-Stark azeotropic distillation

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